molecular formula C15H17NO2 B5067760 2-naphthalen-2-yloxy-N-propylacetamide

2-naphthalen-2-yloxy-N-propylacetamide

Cat. No.: B5067760
M. Wt: 243.30 g/mol
InChI Key: YMTHWRMESHZYNV-UHFFFAOYSA-N
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Description

2-naphthalen-2-yloxy-N-propylacetamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system attached to an acetamide group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yloxy-N-propylacetamide typically involves the reaction of 2-naphthol with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: 2-naphthol is reacted with propylamine in the presence of a base such as sodium hydroxide to form 2-naphthalen-2-yloxypropylamine.

    Step 2: The resulting 2-naphthalen-2-yloxypropylamine is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-2-yloxy-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated naphthalene derivatives.

Scientific Research Applications

2-naphthalen-2-yloxy-N-propylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yloxy-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

2-naphthalen-2-yloxy-N-propylacetamide can be compared with other naphthalene derivatives, such as:

    2-naphthalen-2-yloxyacetamide: Similar structure but lacks the propyl group, leading to different chemical and biological properties.

    2-naphthalen-2-yloxy-N-phenylacetamide: Contains a phenyl group instead of a propyl group, resulting in distinct interactions with molecular targets.

    2-naphthalen-2-yloxy-N-methylacetamide:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-9-16-15(17)11-18-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10H,2,9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTHWRMESHZYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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